n-[3-(1h-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide: is a complex organic compound that features a benzimidazole ring fused to a quinoxaline moiety, with a benzenesulfonamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Quinoxaline Formation: The quinoxaline moiety is often prepared by the condensation of o-phenylenediamine with glyoxal or its derivatives.
Coupling Reaction: The benzimidazole and quinoxaline intermediates are then coupled under specific conditions to form the desired compound.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and quinoxaline rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amines from nitro groups.
Scientific Research Applications
N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiparasitic agent due to the bioactivity of the benzimidazole and quinoxaline rings.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is investigated for its role in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)benzenesulfonamide: Similar structure but lacks the quinoxaline ring.
Quinoxaline derivatives: Compounds with similar quinoxaline moieties but different substituents.
Benzimidazole derivatives: Compounds with various functional groups attached to the benzimidazole ring.
Uniqueness
N-[3-(1H-benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to the combination of benzimidazole and quinoxaline rings, which confer distinct bioactivity and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-29(28,15-8-2-1-3-9-15)25-20-21(24-17-11-5-4-10-16(17)23-20)26-14-22-18-12-6-7-13-19(18)26/h1-14H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBPWWNKAYWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368019 |
Source
|
Record name | N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-58-0 |
Source
|
Record name | N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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